Cobalt(II) isooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

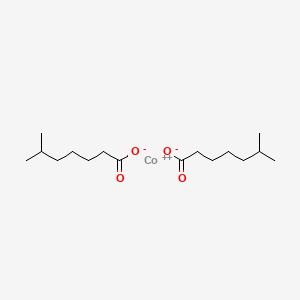

Cobalt(II) isooctanoate is a useful research compound. Its molecular formula is C16H30CoO4 and its molecular weight is 345.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cobalt(II) isooctanoate, a purple liquid, is primarily utilized as a drier for paints and inks, a curing accelerator for unsaturated resins, and as a polymerization catalyst . It offers excellent storage stability, reduces the color of paint films, and enhances luster in light-colored paints. Additionally, it improves the oxygen-absorbing capacity of ink, thereby increasing the drying rate .

Scientific Research Applications

- Preparation Method: this compound can be produced using a method that involves drying and roasting waste Raney cobalt catalyst to remove organic matter . The catalyst is ground into a fine powder and leached in alkali liquor, followed by washing with water. The sample is dissolved in an acidolysis tank, ammonia water is added to adjust the pH, and impurities are precipitated. After filtration, an extractant is added to extract cobalt, which is then mixed with sulfuric acid to obtain a cobalt sulfate solution. This solution is mixed with sodium isooctanoate to carry out a double decomposition reaction, resulting in a crude this compound product, which is then washed and dehydrated to obtain the refined product .

- Catalytic Hydrogenation: Cobalt has wide applications in catalytic hydrogenation due to its excellent hydrogenation performance . Raney cobalt catalysts, commonly used for preparing IPDA by IPN hydrogenation, mainly comprise cobalt and aluminum, with some doping of metals like nickel and zirconium. Cobalt constitutes nearly 70% of the total .

- Chemical Properties: Earlier studies indicate the formation of binary octahedral Co(II)–PicHA complexes, evidenced by the presence of d-d bands relative to the Co(H2O)62+ aqua-ion at 515 nm . The interaction between ligand rings, enhanced by the presence of the donor –OH group, increases the charge transfer (CT) absorption band, stabilizing the complex .

Toxicity and Safety Evaluations

- In Vitro studies: Cobalt neodecanoate was tested for corrosivity using OECD TG 431, where it was applied to human-derived epidermal keratinocytes. The results indicated that it was not corrosive, as cell viability did not fall below the threshold for corrosivity . Similarly, OECD TG 439 tests showed that cobalt neodecanoate applied to epidermal keratinocytes did not cause corrosive effects .

- Ocular Irritation: Studies on bovine corneas, following OECD TG 437, showed no in vitro score for cobalt neodecanoate, indicating minimal ocular irritation .

- Sensitization Reactions: Skin patch tests using 1% cobalt chloride in petroleum jelly showed positive reactions in a significant number of patients, with a higher incidence in females . Occupational studies with hard metal workers also indicated a high percentage of positive sensitization reactions to cobalt chloride .

- Systemic Effects: Oral administration of cobalt sulfate to cobalt-sensitized individuals led to eczema flares . Animal studies reported increased heart weight in rats exposed to cobalt chloride hexahydrate and degenerative heart lesions after exposure to cobalt sulfate heptahydrate .

Data Table

Propiedades

Número CAS |

84255-51-6 |

|---|---|

Fórmula molecular |

C16H30CoO4 |

Peso molecular |

345.34 g/mol |

Nombre IUPAC |

cobalt(2+);6-methylheptanoate |

InChI |

InChI=1S/2C8H16O2.Co/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

Clave InChI |

PBEQSKACPWAXCK-UHFFFAOYSA-L |

SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Co+2] |

SMILES canónico |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Co+2] |

Key on ui other cas no. |

84255-51-6 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.